![molecular formula C3H3N3OS B11807702 1,3,4-Thiadiazole-2-carboxamide](/img/structure/B11807702.png)
1,3,4-Thiadiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole-2-carboxamide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 1,3,4-thiadiazole-2-carboxamide typically involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under specific conditions . One common method includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by the reaction with an appropriate carboxylic acid derivative . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1,3,4-Thiadiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of diverse derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution.
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazole-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole-2-carboxamide involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to the disruption of essential biological processes in pathogens or cancer cells . The compound’s ability to form strong hydrogen bonds and interact with key amino acid residues in proteins is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole-2-carboxamide is compared with other thiadiazole derivatives, such as 1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-2-amine . While these compounds share a similar core structure, their functional groups and resulting properties differ significantly . For instance, 1,3,4-thiadiazole-2-thiol exhibits stronger antimicrobial activity, whereas 1,3,4-thiadiazole-2-amine is more effective as an anticancer agent . The unique properties of this compound, such as its balanced biological activities and chemical stability, make it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C3H3N3OS |
---|---|
Molekulargewicht |
129.14 g/mol |
IUPAC-Name |
1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C3H3N3OS/c4-2(7)3-6-5-1-8-3/h1H,(H2,4,7) |
InChI-Schlüssel |
GVCAFUYKBNBKAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=C(S1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.